molecular formula C13H13NO B12109966 4-(2-Aminophenyl)benzyl alcohol CAS No. 873056-45-2

4-(2-Aminophenyl)benzyl alcohol

Cat. No.: B12109966
CAS No.: 873056-45-2
M. Wt: 199.25 g/mol
InChI Key: AIUDVJQTIVXWAV-UHFFFAOYSA-N
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Description

4-(2-Aminophenyl)benzyl alcohol is an organic compound with the molecular formula C13H13NO. It is a derivative of benzyl alcohol where the benzyl group is substituted with an amino group at the ortho position. This compound is known for its applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Aminophenyl)benzyl alcohol involves the reduction of 4-nitrobenzyl alcohol using a hydrazine hydrate-raney nickel system . This method is advantageous due to its high yield and ease of operation. Another method involves the catalytic reduction of 4-nitrobenzyl alcohol using a ruthenium catalyst in the presence of ammonia borane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using similar catalytic systems. The choice of catalyst and reducing agent can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminophenyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrazine hydrate, lithium aluminum hydride, ammonia borane.

    Substitution Reagents: N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: 4-(2-Aminophenyl)benzaldehyde.

    Reduction: 4-(2-Aminophenyl)methanol.

    Substitution: Brominated derivatives at the benzylic position.

Mechanism of Action

The mechanism of action of 4-(2-Aminophenyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminophenyl)benzyl alcohol is unique due to the presence of both the amino and hydroxyl groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

873056-45-2

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

[4-(2-aminophenyl)phenyl]methanol

InChI

InChI=1S/C13H13NO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9,14H2

InChI Key

AIUDVJQTIVXWAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)N

Origin of Product

United States

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